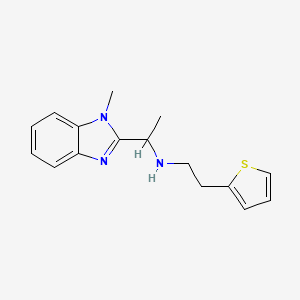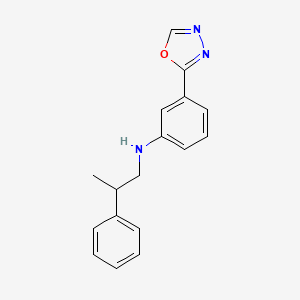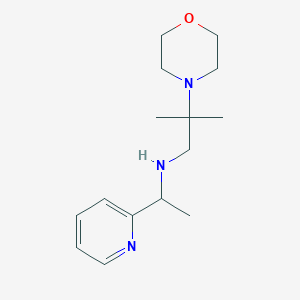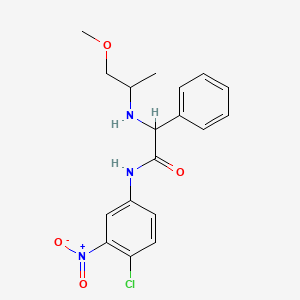
3-(4-Bromoanilino)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromoanilino)azepan-2-one is a seven-membered heterocyclic compound featuring an azepane ring substituted with a 4-bromoaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromoanilino)azepan-2-one typically involves the reaction of 4-bromoaniline with azepan-2-one under specific conditions. One common method includes:
Starting Materials: 4-bromoaniline and azepan-2-one.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azepan-2-one derivatives.
Scientific Research Applications
3-(4-Bromoanilino)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Bromoanilino)azepan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Azepan-2-one: A structurally related compound without the 4-bromoaniline substitution.
4-Bromoaniline: A simpler compound with only the bromine substitution on the aniline ring.
Uniqueness: 3-(4-Bromoanilino)azepan-2-one is unique due to the combination of the azepane ring and the 4-bromoaniline group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components.
Properties
IUPAC Name |
3-(4-bromoanilino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-6-10(7-5-9)15-11-3-1-2-8-14-12(11)16/h4-7,11,15H,1-3,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBPFPNEWJOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Methylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7524924.png)
![Methyl 2-[1-(2,5-dimethylthiophen-3-yl)ethylamino]acetate](/img/structure/B7524928.png)



![2-[(2-ethoxyacetyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7524953.png)

![2-[1-(2-Methoxyphenyl)ethylamino]butan-1-ol](/img/structure/B7524964.png)
![3-[(2-Methylcyclohexyl)amino]benzamide](/img/structure/B7524974.png)
![2-Chloro-5-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7524978.png)
![3-[1-(2,4-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524995.png)

![N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine](/img/structure/B7525016.png)
![2-[3-(4-Chlorophenoxy)propoxy]benzonitrile](/img/structure/B7525028.png)
